3-Methyl-1,2-butadiene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74117. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

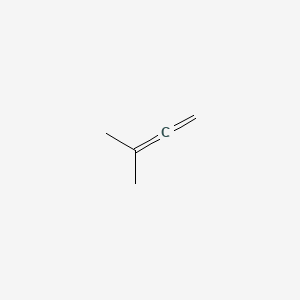

Structure

2D Structure

3D Structure

Eigenschaften

InChI |

InChI=1S/C5H8/c1-4-5(2)3/h1H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKGDPSCXSUALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208529 | |

| Record name | 3-Methylbuta-1,2-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [MSDSonline] | |

| Record name | 1,1-Dimethylallene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

426.0 [mmHg] | |

| Record name | 1,1-Dimethylallene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-25-4 | |

| Record name | 3-Methyl-1,2-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbuta-1,2-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylallene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbuta-1,2-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbuta-1,2-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBUTA-1,2-DIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQO612O389 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methyl-1,2-butadiene structural formula and isomers

An In-depth Technical Guide to 3-Methyl-1,2-butadiene: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, including its structural formula, and a detailed exploration of its various isomers. The content is tailored for professionals in research and development, offering quantitative data, experimental insights, and visual representations of chemical structures and relationships.

This compound: The Core Compound

This compound, an organic compound with the chemical formula C5H8, is a notable member of the allene (B1206475) family, which are compounds containing two cumulative double bonds.[1] It is also known by several synonyms, including 1,1-dimethylallene and asym-dimethylallene.[2][3][4]

Structural Formula:

The structure of this compound features a central carbon atom forming double bonds with two other carbon atoms. One of the terminal carbons of the allene system is bonded to two hydrogen atoms, while the other is bonded to two methyl groups.

-

Condensed Formula: (CH₃)₂C=C=CH₂

-

SMILES String: CC(C)=C=C[2]

Isomerism of C₅H₈

The molecular formula C₅H₈ gives rise to a significant number of structural and stereoisomers. These isomers can be broadly classified into several categories based on their functional groups and carbon skeleton, including dienes (of which this compound is a member), alkynes, and various cyclic structures.[6][7] There are at least 26 constitutional isomers with the molecular formula C₅H₈.[6]

The major classes of C₅H₈ isomers include:

-

Dienes (Alkadienes): These are hydrocarbons containing two carbon-carbon double bonds.

-

Allenes (Cumulated Dienes): Double bonds are adjacent to each other. Examples include this compound and 1,2-pentadiene.

-

Conjugated Dienes: Double bonds are separated by a single bond. An important example is 2-methyl-1,3-butadiene (isoprene).

-

Isolated Dienes: Double bonds are separated by more than one single bond, such as in 1,4-pentadiene.

-

-

Alkynes: These isomers contain a carbon-carbon triple bond. Examples include 1-pentyne, 2-pentyne, and 3-methyl-1-butyne.[7][8]

-

Cyclic Alkenes and Related Structures: These isomers contain a ring and at least one double bond, or are polycyclic. Examples include cyclopentene, methylcyclobutene, and spiropentane.[6][9]

Quantitative Data: Physical Properties

The distinct structural arrangements of C₅H₈ isomers lead to variations in their physical properties. A summary of key properties for this compound and some of its common isomers is presented below.

| Property | This compound | Isoprene (2-Methyl-1,3-butadiene) | 1-Pentyne | Cyclopentene |

| Boiling Point (°C) | 40-41[3] | 34.1 | 39.3-40.2 | 44.2 |

| Melting Point (°C) | -148 to -134[1] | -145.9 | -106 | -135 |

| Density (g/mL at 25°C) | 0.694[3] | 0.676 | 0.691 | 0.769 |

| Refractive Index (n20/D) | 1.419[3] | 1.422 | 1.385 | 1.422 |

Experimental Protocols

Synthesis of this compound

A general method for the preparation of this compound involves the alkylation of olefins.[1] A representative, though generalized, protocol would involve reacting a suitable butene isomer with a methylating agent in the presence of a catalyst.

Generalized Protocol:

-

Reactant Preparation: A C4 olefin feedstock (e.g., n-butene) is prepared in a suitable solvent.

-

Catalyst Introduction: A catalyst, often a strong base or an organometallic complex, is introduced into the reaction vessel under an inert atmosphere.

-

Methylation: A methylating agent, such as methanol (B129727) or a methyl halide, is added to the reaction mixture in a controlled manner.[1]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures to facilitate the alkylation and subsequent rearrangement to the allene structure.

-

Workup and Purification: Upon completion, the reaction mixture is neutralized, and the product is separated from byproducts and unreacted starting materials. Purification is commonly achieved through fractional distillation.

Isomer Characterization

Distinguishing between the various C₅H₈ isomers requires a combination of spectroscopic techniques.

General Workflow for Isomer Identification:

-

Sample Preparation: The isomer or mixture of isomers is dissolved in a suitable deuterated solvent (for NMR) or prepared neat (for IR).

-

Infrared (IR) Spectroscopy: The sample is analyzed to identify key functional groups. For instance, allenes like this compound show a characteristic C=C=C stretching vibration around 1950 cm⁻¹, which is absent in conjugated dienes or alkynes. The NIST Chemistry WebBook provides IR spectral data for this compound.[4][10]

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR provides detailed information about the chemical environment of hydrogen and carbon atoms. The chemical shifts and coupling patterns are unique for each isomer. For this compound, one would expect a singlet for the two equivalent methyl groups and signals in the vinylic region for the CH₂ group.[11]

-

Mass Spectrometry (MS): While all C₅H₈ isomers have the same molecular weight (m/z = 68), their fragmentation patterns upon ionization can differ, providing clues to their structure.[4]

-

Data Analysis: The spectra from these techniques are compared with literature values or spectral databases (such as NIST or SpectraBase) to confirm the identity of the isomer(s).[12]

Applications and Safety

This compound is primarily used in organic synthesis as an intermediate for producing other chemicals, plastics, and rubber.[1] It has also been utilized in studies of photo-induced reactions.[3]

Safety Information: this compound is a highly flammable liquid and vapor.[1] It can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn, and the compound should be handled in a well-ventilated area away from ignition sources.[1]

References

- 1. chembk.com [chembk.com]

- 2. This compound [stenutz.eu]

- 3. This compound 97 598-25-4 [sigmaaldrich.com]

- 4. 1,2-Butadiene, 3-methyl- [webbook.nist.gov]

- 5. This compound | C5H8 | CID 11714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 26 selected constitutional isomers of molecular formula C5H8, E/Z geometrical isomers, R/S optical isomers, names of isomers carbon chain functional group isomers structural formula skeletal formula of C5H8 exam practice questions Doc Brown's advanced level organic chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. Question How many structural isomers are possible for C₅H₈? | Filo [askfilo.com]

- 10. 1,2-Butadiene, 3-methyl- [webbook.nist.gov]

- 11. This compound(598-25-4) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 3-Methyl-1,2-butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1,2-butadiene, a valuable organic compound with applications in synthesis. This document covers its fundamental properties, including its IUPAC name and synonyms, alongside a detailed summary of its physicochemical data. Furthermore, this guide presents detailed experimental protocols for its synthesis and a characteristic cycloaddition reaction. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.

Chemical Identity and Nomenclature

The unequivocally recognized IUPAC name for the compound with the chemical structure (CH₃)₂C=C=CH₂ is 3-methylbuta-1,2-diene [1]. Due to its structure, it is also commonly referred to by a variety of synonyms.

Table 1: Synonyms for this compound

| Synonym | Reference(s) |

| 1,1-Dimethylallene | [2] |

| 1,1-Dimethylallylene | [2] |

| 2-Methyl-2,3-butadiene | [2] |

| 3,3-Dimethylallene | [2] |

| unsym-Dimethylallene |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈ | [1] |

| Molecular Weight | 68.12 g/mol | [1] |

| CAS Number | 598-25-4 | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 0.694 g/mL at 25 °C | |

| Boiling Point | 40-41 °C | |

| Melting Point | -148 °C | |

| Flash Point | -12 °C (closed cup) | |

| Refractive Index (n₂₀/D) | 1.419 | |

| Vapor Pressure | 6.87 psi (47.4 kPa) at 20 °C | |

| Solubility | Soluble in ether, benzene, acetone, ethanol (B145695). |

Experimental Protocols

Synthesis of this compound via Isomerization of 3-Methyl-1-butyne (B31179)

A common and effective method for the preparation of this compound is the base-catalyzed isomerization of 3-methyl-1-butyne.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place a solution of potassium hydroxide (B78521) in ethanol (alcoholic KOH).

-

Addition of Reactant: To the stirred alcoholic KOH solution, add 3-methyl-1-butyne dropwise at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the potassium hydroxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a low-boiling organic solvent, such as diethyl ether.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent by distillation.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

[4+2] Cycloaddition Reaction with Maleic Anhydride (B1165640)

This compound can act as a dienophile in Diels-Alder reactions. The following protocol describes its reaction with maleic anhydride.

Protocol:

-

Reaction Setup: In a dry round-bottom flask, dissolve maleic anhydride in a suitable solvent, such as toluene.

-

Addition of Dienophile: To this solution, add this compound.

-

Reaction Conditions: Heat the reaction mixture under reflux. The reaction progress can be monitored by TLC or GC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent. The product can be further purified by recrystallization.

Safety and Handling

This compound is a highly flammable liquid and vapor. It is crucial to handle this chemical in a well-ventilated area, preferably in a fume hood, away from ignition sources. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Table 3: Hazard and Precautionary Information

| GHS Hazard Statements | GHS Precautionary Statements |

| H225: Highly flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| H304: May be fatal if swallowed and enters airways | P233: Keep container tightly closed. |

| H315: Causes skin irritation | P240: Ground/bond container and receiving equipment. |

| H319: Causes serious eye irritation | P241: Use explosion-proof electrical/ventilating/lighting equipment. |

| H335: May cause respiratory irritation | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P331: Do NOT induce vomiting. | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P403+P235: Store in a well-ventilated place. Keep cool. |

Logical Relationships in Synthesis and Reactivity

The chemical behavior of this compound is dictated by its allene (B1206475) functional group. Its synthesis and reactivity are logically interconnected as illustrated below.

References

Physical and chemical properties of 3-Methyl-1,2-butadiene

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methyl-1,2-butadiene (CAS No. 598-25-4), an important organic compound with applications in synthesis. This document collates critical data including physicochemical properties, reactivity profiles, and safety information. All quantitative data is presented in structured tables for ease of reference. While specific detailed experimental protocols are not available in the public domain, this guide outlines general experimental workflows for the characterization of this compound.

Introduction

This compound, also known as 1,1-dimethylallene, is a colorless, flammable liquid with the chemical formula C₅H₈.[1][2] It belongs to the allene (B1206475) class of organic compounds, which are characterized by the presence of two cumulative double bonds (C=C=C). This structural feature imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the production of polymers like rubber and plastics, and as a solvent and lubricating oil additive.[1]

Molecular Structure and Identification

The molecular structure of this compound consists of a five-carbon chain with a central carbon atom forming double bonds with two adjacent carbon atoms. Two methyl groups are attached to one of the terminal doubly bonded carbons.

Caption: 2D molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3-methylbuta-1,2-diene[2] |

| Synonyms | 1,1-Dimethylallene, 1,1-Dimethylallylene, 2-Methyl-2,3-butadiene, 3,3-Dimethylallene[3][4][5] |

| CAS Number | 598-25-4[3][6] |

| Molecular Formula | C₅H₈[1][2][3] |

| Molecular Weight | 68.12 g/mol [6][7][8] |

| InChI Key | PAKGDPSCXSUALC-UHFFFAOYSA-N[3][6] |

| SMILES | CC(C)=C=C[6] |

Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2] It is characterized by high volatility and low boiling and melting points.

Table 2: Physicochemical Properties

| Property | Value | Conditions |

| Melting Point | -148 °C[6][7][9] | |

| -134 °C[1] | ||

| -114 °C[10] | ||

| Boiling Point | 40-41 °C[6][7] | |

| Density | 0.694 g/mL[6][7] | at 25 °C |

| 0.692 g/mL[10] | ||

| 0.667 g/mL[1] | ||

| Refractive Index (n20/D) | 1.419[6][7] | at 20 °C |

| 1.417[10] | at 20 °C | |

| Vapor Pressure | 6.87 psi (47.4 kPa)[6][9] | at 20 °C |

| 426.0 mmHg (56.8 kPa)[2] | ||

| Flash Point | -12 °C (10.4 °F) | Closed Cup |

| Solubility | Soluble in ether, benzene, acetone, and ethanol.[1][7] |

Chemical Properties and Reactivity

As an allene, this compound exhibits reactivity characteristic of its cumulated double bonds. It is primarily used in organic synthesis reactions.[1]

-

Photo-induced Reactions: The compound has been utilized in studies of photo-induced reactions with various cyanoarenes, such as 1,2,4,5-tetracyanobenzene, 1,4-dicyanobenzene, and 1,4-dicyanonaphthalene, in the presence of methanol (B129727) as a nucleophile.[7]

-

Polymerization: It can serve as a monomer or intermediate in the synthesis of rubbers and plastics.[1]

-

Flammability: It is a highly flammable liquid and vapor.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available literature. However, a general workflow for its characterization can be outlined based on standard organic chemistry practices. The analytical methods mentioned across various sources include Gas Chromatography (GC), Infrared (IR) Spectroscopy, and Mass Spectrometry.[11]

Caption: General workflow for characterization and use.

Methodologies:

-

Synthesis: Generally prepared via the alkylation of olefins. One method involves reacting n-butene with a methylating agent like methanol in the presence of a catalyst.[1]

-

Purification: Due to its low boiling point, fractional distillation is a suitable method for purification. Chromatographic methods can also be employed for higher purity samples.

-

Structural Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would be critical for confirming the molecular structure, showing characteristic shifts for the allenic protons and carbons, as well as the methyl groups.

-

Infrared (IR) Spectroscopy: The C=C=C stretching vibration of the allene group typically appears as a sharp band in the range of 1950-1980 cm⁻¹, a key diagnostic peak.[5][11]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would confirm the molecular weight (m/z = 68) and provide a fragmentation pattern to support structural elucidation.[11]

-

-

Purity Analysis: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for determining the purity of volatile organic compounds like this one, with assays typically showing ≥97% purity for commercial grades.[6][9]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Flammability | H225 | Highly flammable liquid and vapor.[2] |

| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways.[2] |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Handling and Storage:

-

Precautions: Keep away from sources of ignition.[1] Use only non-sparking tools and take precautionary measures against static discharge. Wear suitable protective clothing, gloves, and eye protection.[1] Handle in a well-ventilated area.

-

Storage: Store in a cool, well-ventilated place in a tightly closed container. The recommended storage temperature is 2-8°C.[6][9]

-

First Aid: If swallowed, do NOT induce vomiting; seek immediate medical advice.[1] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical properties and predictable reactivity centered around its allene functional group. Its primary applications are in polymer science and organic synthesis. Due to its high flammability and potential health hazards, strict adherence to safety protocols during handling and storage is mandatory. This guide serves as a foundational resource for professionals working with this compound.

References

- 1. 1,2-butadiene,3-methyl- [chembk.com]

- 2. This compound | C5H8 | CID 11714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Butadiene, 3-methyl- [webbook.nist.gov]

- 4. 1,2-Butadiene, 3-methyl- (CAS 598-25-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1,2-Butadiene, 3-methyl- [webbook.nist.gov]

- 6. This compound 97 598-25-4 [sigmaaldrich.com]

- 7. This compound CAS#: 598-25-4 [m.chemicalbook.com]

- 8. MOLBASE [key.molbase.com]

- 9. This compound 97 598-25-4 [sigmaaldrich.com]

- 10. This compound [stenutz.eu]

- 11. 1,2-Butadiene, 3-methyl- [webbook.nist.gov]

An In-depth Technical Guide to 3-Methyl-1,2-butadiene (CAS: 598-25-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,2-butadiene, also known as 1,1-dimethylallene, is a colorless, volatile, and highly flammable liquid organic compound.[1][2][3] Its chemical structure is characterized by a unique arrangement of cumulative double bonds, making it a member of the allene (B1206475) class of hydrocarbons.[1] This structural feature imparts distinct reactivity, rendering it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis and reaction protocols, and potential metabolic pathways relevant to toxicological and drug development studies.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 598-25-4 | [2][4] |

| Molecular Formula | C₅H₈ | [1][4] |

| Molecular Weight | 68.12 g/mol | [1][2] |

| Appearance | Colorless to almost colorless liquid | [1][4] |

| Density | 0.694 g/mL at 25 °C | [1][2] |

| Boiling Point | 40-41 °C | [1][2] |

| Melting Point | -148 °C | [1][2] |

| Flash Point | -12 °C (closed cup) | [2] |

| Vapor Pressure | 6.87 psi (47.4 kPa) at 20 °C | [2] |

| Refractive Index (n₂₀/D) | 1.419 | [2] |

| Solubility | Soluble in ether, benzene, acetone, ethanol | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference |

| ¹H NMR | δ 4.44-4.51 (m, 2H, =CH₂) δ 1.63-1.68 (m, 6H, 2 x CH₃) | ChemicalBook |

| ¹³C NMR | Predicted: C1: ~74 ppm (=CH₂), C2: ~208 ppm (>C=), C3: ~92 ppm (=C<), C4/5: ~22 ppm (-CH₃) | N/A |

| Infrared (IR) | Key absorptions for allenes typically appear around 1950 cm⁻¹ (asymmetric C=C=C stretch) and 1060 cm⁻¹ (symmetric stretch). | N/A |

| Mass Spectrometry (MS) | m/z Top Peak: 68 m/z 2nd Highest: 53 m/z 3rd Highest: 67 | PubChem |

Synthesis and Reactivity

This compound serves as a versatile intermediate in organic synthesis. Its preparation can be achieved through several established methods.

Synthesis Protocols

Common synthetic routes include elimination reactions and isomerization. Below is a representative experimental protocol for its synthesis via dehydrohalogenation.

This procedure is based on established dehydrohalogenation principles for the formation of alkenes and dienes.

-

Reaction Setup : A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is charged with a strong, sterically hindered base such as potassium tert-butoxide (1.2 equivalents) dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Addition of Precursor : 2,3-dichloro-2-methylbutane (1.0 equivalent), the halogenated precursor, is dissolved in anhydrous THF and added dropwise to the stirred base solution at room temperature.

-

Reaction : The reaction mixture is stirred at room temperature for 1-2 hours and then gently heated to reflux (approx. 66 °C for THF) for an additional 4-6 hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup : After cooling to room temperature, the reaction is quenched by the careful addition of water. The aqueous layer is extracted three times with a low-boiling organic solvent such as diethyl ether.

-

Purification : The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and filtered. Due to the high volatility of the product, purification is carefully performed by fractional distillation, collecting the fraction boiling at 40-41 °C.

Chemical Reactivity

The allenic structure of this compound makes it a participant in various chemical transformations, most notably cycloaddition reactions.

This protocol describes a typical Diels-Alder reaction, a powerful tool for forming six-membered rings. While this compound is not a classic conjugated diene, its terminal double bond can act as a dienophile. For a true Diels-Alder reaction, its isomer, isoprene (B109036) (2-methyl-1,3-butadiene), is the reactive species. However, allenes can undergo related cycloadditions. The following is a representative procedure for a [4+2] cycloaddition using a related, true diene like isoprene with maleic anhydride (B1165640), illustrating the general technique.

-

Reactant Preparation : In a 50 mL round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent like toluene (B28343) (approx. 20 mL).

-

Addition of Diene : Add isoprene (2-methyl-1,3-butadiene, 1.1 equivalents) to the solution.

-

Reaction Conditions : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C for toluene) with stirring for 1-2 hours. The reaction is typically exothermic.

-

Crystallization : Allow the reaction mixture to cool slowly to room temperature, followed by cooling in an ice-water bath to induce crystallization of the product.

-

Isolation : Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of cold hexane (B92381) to remove any unreacted starting material.

-

Analysis : The product, 4-methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride, can be dried and characterized by melting point determination and spectroscopic methods (NMR, IR).

Biological Relevance and Metabolic Pathways

While specific toxicological and metabolic data for this compound are not extensively documented, the metabolic fate of the structurally similar and well-studied compound, 1,3-butadiene, provides a strong predictive model. This is particularly relevant for professionals in drug development and toxicology, as metabolism is a key determinant of a compound's efficacy and safety profile.

The metabolism of butadiene is primarily mediated by cytochrome P450 enzymes (specifically CYP2E1) in the liver.[5] This process involves the formation of reactive epoxide intermediates, which are central to both detoxification and toxicity mechanisms.[5][6][7]

Predicted Metabolic Pathway:

-

Epoxidation : this compound is expected to undergo oxidation by CYP450 enzymes at one of its double bonds to form reactive epoxide intermediates.

-

Hydrolysis : These epoxides can be hydrolyzed by epoxide hydrolase (EH) to form corresponding diols, which is a detoxification step.

-

Glutathione (B108866) Conjugation : Alternatively, the epoxides can be conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferase (GST). This is another major detoxification pathway, leading to the formation of mercapturic acids that are excreted in the urine.

-

Toxicity : The epoxide intermediates are electrophilic and can form covalent adducts with cellular macromolecules like DNA and proteins.[7] This adduction is the molecular initiating event for the genotoxicity and carcinogenicity observed with compounds like 1,3-butadiene.

The balance between these activation (epoxidation) and detoxification (hydrolysis, GSH conjugation) pathways determines the ultimate toxic potential of the compound.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Physical Hazards : It is a highly flammable liquid and vapor (Flammable Liquid, Category 2).[3] Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.

-

Health Hazards :

-

Handling : Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Recommended storage temperature is 2-8°C.[2]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Spectroscopic Data for 3-Methyl-1,2-butadiene: A Technical Guide

Introduction

3-Methyl-1,2-butadiene, also known as 1,1-dimethylallene, is a volatile organic compound with the chemical formula C₅H₈.[1][2] As a member of the allene (B1206475) family, it possesses a unique electronic structure with two cumulative double bonds, making it a valuable synthon in organic chemistry and a subject of interest in spectroscopic studies. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details the experimental protocols for acquiring such data, and includes a workflow diagram for the spectroscopic analysis process.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the different nuclei in the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the vinyl and methyl protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ | 4.509 | Quartet | 3.10 |

| -CH₃ | 1.677 | Triplet | 3.10 |

Table 1: ¹H NMR data for this compound in CDCl₃ at 399.65 MHz.[3]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (=CH₂) | 74.4 |

| C2 (=C=) | 211.8 |

| C3 (=C(CH₃)₂) | 92.8 |

| C4 (-CH₃) | 22.5 |

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound shows a distinctive absorption band for the cumulative double bonds of the allene group.[4][5]

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=C=C Asymmetric Stretch | ~1950 | Strong |

| C-H Stretch (sp²) | ~3070 | Medium |

| C-H Stretch (sp³) | ~2970, 2920, 2860 | Medium-Strong |

| C-H Bend (=CH₂) | ~850 | Strong |

| C-H Bend (-CH₃) | ~1450, 1375 | Medium |

Table 3: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 68 | 100 | [M]⁺ (Molecular Ion) |

| 67 | 80 | [M-H]⁺ |

| 53 | 65 | [M-CH₃]⁺ |

| 41 | 50 | [C₃H₅]⁺ |

| 39 | 45 | [C₃H₃]⁺ |

Table 4: Key fragments in the mass spectrum of this compound.[6]

Experimental Protocols

The following protocols outline the general procedures for obtaining the spectroscopic data presented above. Given that this compound is a volatile liquid with a boiling point of 40-41 °C, appropriate handling procedures are necessary.

NMR Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[7][8]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[7][9]

-

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.[10]

-

For ¹³C NMR, use a standard single-pulse experiment with proton decoupling to simplify the spectrum.[11][12] For quantitative analysis, inverse-gated decoupling with a long relaxation delay should be employed to suppress the Nuclear Overhauser Effect (NOE).[12][13]

-

The spectrometer frequency (e.g., 400 MHz for ¹H) and other parameters should be noted.[14]

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Data Acquisition :

Mass Spectrometry (MS)

-

Sample Introduction :

-

Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[19] The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

For direct infusion, a cold inlet system can be used to handle the volatile liquid under inert conditions if necessary.[20]

-

-

Ionization and Analysis :

-

Electron Ionization (EI) at 70 eV is a standard method for generating the mass spectrum.[21]

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C5H8 | CID 11714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Butadiene, 3-methyl- (CAS 598-25-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound(598-25-4) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound(598-25-4) IR Spectrum [m.chemicalbook.com]

- 6. 1,2-Butadiene, 3-methyl- [webbook.nist.gov]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylbut-1-ene (3-methyl-1-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. How To [chem.rochester.edu]

- 11. benchchem.com [benchchem.com]

- 12. 13Carbon NMR [chem.ch.huji.ac.il]

- 13. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 14. rsc.org [rsc.org]

- 15. webassign.net [webassign.net]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 18. ursinus.edu [ursinus.edu]

- 19. spectrabase.com [spectrabase.com]

- 20. google.com [google.com]

- 21. Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Methyl-1,2-butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-1,2-butadiene. This document outlines the structural information revealed by NMR spectroscopy, presents detailed experimental data in a clear and accessible format, and provides standardized protocols for data acquisition.

Introduction to this compound and NMR Spectroscopy

This compound, an unsaturated aliphatic hydrocarbon with the chemical formula C₅H₈, is a valuable compound in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. This guide focuses on the two most common types of NMR spectroscopy for organic molecules: ¹H NMR, which provides information about the hydrogen atoms, and ¹³C NMR, which provides information about the carbon skeleton of the molecule.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is relatively simple, exhibiting two main signals corresponding to the two distinct proton environments in the molecule.

Table 1: ¹H NMR Data for this compound

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| A | ~4.51 | Multiplet | 2H | J(A,B) = 3.10 | =CH₂ (vinyl protons) |

| B | ~1.68 | Triplet | 6H | J(B,A) = 3.10 | -CH₃ (methyl protons) |

Data sourced from experiments conducted in CDCl₃ at approximately 400 MHz and neat at 300 MHz.[1]

Interpretation of the ¹H NMR Spectrum:

-

Signal A (~4.51 ppm): This signal corresponds to the two vinyl protons (=CH₂) of the allene (B1206475) functional group. The multiplet nature of this peak arises from coupling to the six methyl protons.

-

Signal B (~1.68 ppm): This upfield signal is attributed to the six equivalent protons of the two methyl groups (-CH₃). The signal appears as a triplet due to coupling with the two vinyl protons.

¹³C NMR Spectral Data of this compound

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | ~209 | =C= (central allenic carbon) |

| 2 | ~95 | =C(CH₃)₂ (quaternary allenic carbon) |

| 3 | ~74 | =CH₂ (terminal allenic carbon) |

| 4 | ~22 | -CH₃ (methyl carbons) |

(Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.)

Interpretation of the ¹³C NMR Spectrum:

-

Signal 1 (~209 ppm): This highly deshielded signal is characteristic of the central sp-hybridized carbon atom of the allene group.

-

Signal 2 (~95 ppm): This signal corresponds to the quaternary sp²-hybridized carbon of the allene group, which is bonded to the two methyl groups.

-

Signal 3 (~74 ppm): This signal is assigned to the terminal sp²-hybridized carbon of the allene group (=CH₂).

-

Signal 4 (~22 ppm): This upfield signal represents the two equivalent sp³-hybridized carbon atoms of the methyl groups.

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is between 4 and 5 cm.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.

4.2. NMR Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's sample holder.

-

Locking: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

-

Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum by removing C-H coupling. This requires a longer acquisition time and a greater number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. This is followed by phase correction and baseline correction to produce the final spectrum.

Mandatory Visualizations

The following diagrams illustrate the molecular structure, the spin-spin coupling interactions, and a general workflow for NMR spectroscopy.

Caption: Molecular Structure of this compound

Caption: ¹H-¹H Spin-Spin Coupling Interactions

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyl-1,2-butadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methyl-1,2-butadiene (C₅H₈). Understanding the fragmentation pathways of this unsaturated hydrocarbon is crucial for its identification and characterization in complex mixtures. This document outlines the primary fragmentation mechanisms, presents quantitative data in a structured format, details the experimental protocol for data acquisition, and provides a visual representation of the fragmentation cascade.

Core Fragmentation Analysis

This compound, also known as 1,1-dimethylallene, has a molecular weight of 68.12 g/mol .[1][2][3] Upon electron ionization, the molecule loses an electron to form the molecular ion (M⁺•) at m/z 68. This radical cation is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.

The fragmentation of this compound is primarily governed by the formation of stable carbocations. The key fragmentation pathways include:

-

Loss of a Methyl Radical (•CH₃): The most prominent fragmentation pathway involves the cleavage of a C-C bond to lose a methyl radical. This results in the formation of a highly stable resonance-stabilized allylic cation at m/z 53 . The stability of this cation accounts for the high abundance of this peak in the mass spectrum.

-

Loss of a Hydrogen Radical (•H): The molecular ion can also lose a hydrogen radical to form a C₅H₇⁺ ion at m/z 67 . This is a common fragmentation pathway for many organic molecules.

-

Formation of a Propargyl Cation: Cleavage of the C-C single bond can lead to the formation of a resonance-stabilized propargyl cation ([C₃H₃]⁺) at m/z 39 .

-

Further Fragmentation: The primary fragment ions can undergo further fragmentation, leading to smaller ions observed in the spectrum. For instance, the ion at m/z 53 can lose acetylene (B1199291) (C₂H₂) to form the ion at m/z 27 .

Quantitative Fragmentation Data

The relative abundances of the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The data is sourced from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Ion Structure/Fragment Lost |

| 68 | 35 | [C₅H₈]⁺• (Molecular Ion) |

| 67 | 65 | [C₅H₇]⁺ (Loss of •H) |

| 53 | 100 | [C₄H₅]⁺ (Loss of •CH₃) |

| 51 | 20 | [C₄H₃]⁺ |

| 50 | 18 | [C₄H₂]⁺• |

| 39 | 40 | [C₃H₃]⁺ |

| 27 | 25 | [C₂H₃]⁺ |

Experimental Protocols

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Thermo Fisher Scientific, Shimadzu).

-

Capillary Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5), is suitable for separating volatile hydrocarbons.

-

Ion Source: Electron Ionization (EI) source.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Methodology:

-

Sample Preparation: Due to its volatility, this compound can be introduced into the GC-MS system using headspace analysis or direct injection of a dilute solution in a volatile organic solvent (e.g., hexane, dichloromethane). For a liquid sample, a concentration of approximately 10 µg/mL is often sufficient.

-

Gas Chromatography:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C, and a final hold for 2 minutes. This program should be optimized based on the specific instrument and sample matrix.

-

Injection Mode: Splitless or split injection, depending on the sample concentration.

-

-

Mass Spectrometry:

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV. This is the standard energy for electron ionization, which promotes fragmentation and allows for comparison with standard mass spectral libraries.

-

Mass Range: Scan from m/z 20 to 100 to cover the molecular ion and all expected fragments.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to obtain the complete mass spectrum.

-

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Methyl-1,2-butadiene

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-methyl-1,2-butadiene (also known as 1,1-dimethylallene). The focus is on the characteristic vibrational modes of its functional groups, offering a foundational understanding for structural elucidation and analytical applications.

Molecular Structure and Key Functional Groups

This compound is a cumulative diene, commonly known as an allene. Its structure features a central sp-hybridized carbon atom double-bonded to two sp²-hybridized carbon atoms. This arrangement dictates the primary functional groups and their corresponding vibrational signatures in an IR spectrum.

The key structural features to be analyzed are:

-

Allenic Group (C=C=C): The cumulated double bonds give rise to a unique and characteristic stretching vibration.

-

Vinylidene Group (=CH₂): This terminal group contains sp² hybridized C-H bonds.

-

Gem-Dimethyl Group (-C(CH₃)₂): This group contains sp³ hybridized C-H bonds.

Quantitative Infrared Absorption Data

The vibrational frequencies of this compound's functional groups have been determined through detailed spectral analysis.[1][2] The following table summarizes the key absorption bands, their vibrational assignments, and typical intensities. General ranges from spectroscopic principles are also included for context.[3][4][5]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Typical Intensity |

| Allene (C=C=C) | Asymmetric Stretch | ~1950 - 1975 | Medium to Strong |

| Symmetric Stretch | ~1070 | Weak (Often IR inactive) | |

| Vinylidene (=CH₂) | =C-H Asymmetric Stretch | ~3060 - 3080 | Medium |

| =C-H Symmetric Stretch | ~2990 - 3010 | Medium | |

| =C-H Out-of-Plane Bend | ~850 | Strong | |

| Gem-Dimethyl (-C(CH₃)₂) | -C-H Asymmetric Stretch | ~2960 - 2980 | Strong |

| -C-H Symmetric Stretch | ~2870 - 2890 | Medium | |

| -C-H Asymmetric Bend (Scissoring) | ~1450 - 1470 | Medium | |

| -C-H Symmetric Bend (Umbrella) | ~1375 - 1385 | Medium to Strong |

Note: The exact peak positions can be influenced by the sample phase (gas, liquid, solid) and solvent used.[1]

Experimental Protocol: Acquiring a Neat IR Spectrum

This compound is a colorless and volatile liquid, making it suitable for analysis as a neat (undiluted) sample.[6] The following protocol outlines the standard procedure for obtaining a high-quality IR spectrum using this technique.[7][8][9]

Instrumentation and Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Sample of this compound

-

Acetone (B3395972) (for cleaning)

-

Kimwipes

-

Desiccator for salt plate storage

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any signals from the instrument itself.

-

Salt Plate Handling: Retrieve two clean, dry salt plates from a desiccator.[9] Handle the plates by their edges to avoid transferring moisture and oils from your fingers onto the polished faces.

-

Sample Application: Using a Pasteur pipette, place one to two drops of the this compound sample onto the center of one salt plate.[8]

-

Creating the Sample Film: Gently place the second salt plate on top of the first. The liquid will spread between the plates, forming a thin, uniform film.[10] If the film appears uneven, carefully separate the plates, clean them with dry acetone, and repeat the application.[8]

-

Spectral Acquisition: Place the "sandwich" of salt plates into the sample holder within the spectrometer's sample compartment.[7]

-

Data Collection: Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the previously collected background spectrum to generate the final transmittance or absorbance spectrum.

-

Cleanup: After analysis, carefully separate the salt plates. Rinse them thoroughly with dry acetone and gently wipe them dry with a Kimwipe. Return the clean, dry plates to the desiccator to prevent fogging from atmospheric moisture.[8]

Visualization of Spectral Correlations

The following diagram illustrates the logical connection between the primary functional groups of this compound and their characteristic regions of absorption in an infrared spectrum.

Caption: Correlation of functional groups in this compound to IR regions.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. This compound | C5H8 | CID 11714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ursinus.edu [ursinus.edu]

- 8. webassign.net [webassign.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

Thermochemical Profile of 3-Methyl-1,2-butadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 3-Methyl-1,2-butadiene (also known as 1,1-dimethylallene), a molecule of interest in various chemical research and development sectors. The following sections detail its key thermochemical properties, the experimental methodologies used for their determination, and a logical visualization of the relationships between these properties.

Core Thermochemical Data

The essential thermochemical properties of this compound in its liquid and ideal gas phases are summarized below. These values are critical for understanding the molecule's stability, reactivity, and energy content.

Enthalpy and Entropy Data

| Property | Phase | Value | Units | Reference |

| Standard Molar Enthalpy of Combustion (ΔcH°) | Liquid | -767.70 ± 0.10 | kcal/mol | [Good, 1969] |

| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | 24.18 ± 0.12 | kcal/mol | [Good, 1969] |

| Standard Molar Entropy (S°) | Liquid | 55.399 | cal/mol·K | [Messerly, Todd, et al., 1970] |

Heat Capacity Data

| Phase | Temperature (K) | Molar Heat Capacity (Cp) | Units | Reference |

| Ideal Gas | 298.15 | 25.155 | cal/mol·K | [Thermodynamics Research Center, 1997] |

| Ideal Gas | 400 | 30.703 | cal/mol·K | [Thermodynamics Research Center, 1997] |

| Ideal Gas | 500 | 35.619 | cal/mol·K | [Thermodynamics Research Center, 1997] |

| Ideal Gas | 600 | 39.900 | cal/mol·K | [Thermodynamics Research Center, 1997] |

| Ideal Gas | 700 | 43.611 | cal/mol·K | [Thermodynamics Research Center, 1997] |

| Ideal Gas | 800 | 46.85 | cal/mol·K | [Thermodynamics Research Center, 1997] |

| Ideal Gas | 900 | 49.64 | cal/mol·K | [Thermodynamics Research Center, 1997] |

| Ideal Gas | 1000 | 52.08 | cal/mol·K | [Thermodynamics Research Center, 1997] |

| Liquid | 298.15 | 36.429 | cal/mol·K | [Messerly, Todd, et al., 1970] |

| Liquid | 298.15 | 36.11 | cal/mol·K | [Good, 1969] |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections outline the methodologies employed in the key cited experiments.

Enthalpy of Combustion via Oxygen-Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound was determined by W. D. Good (1969) using an oxygen-bomb calorimeter. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment.

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within the bomb. Due to its volatility, the liquid is typically encapsulated in a combustible container with a known heat of combustion.

-

Bomb Assembly: The sample holder is placed inside a robust, sealed container known as a "bomb," which is then purged and filled with pure oxygen to a pressure of approximately 30 atm. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it with a substance of a known heat of combustion, typically benzoic acid. The heat released by the combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and any encapsulating material, as well as for the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated from the corrected heat of combustion.

Heat Capacity and Entropy by Adiabatic Calorimetry

The heat capacity and, by extension, the third-law entropy of this compound were determined by Messerly, Todd, et al. (1970) using low-temperature adiabatic calorimetry. This method measures the heat required to raise the temperature of a substance by a small increment under conditions of no heat exchange with the surroundings.

Experimental Workflow:

-

Sample Loading: A known mass of the purified sample is condensed into a cryostat, which is a vessel designed for low-temperature measurements.

-

Adiabatic Environment: The cryostat is placed within a series of concentric shields, and the space between them is evacuated to minimize heat transfer. The temperature of the innermost shield (the adiabatic shield) is electronically controlled to be as close as possible to the temperature of the cryostat at all times.

-

Heating and Temperature Measurement: A known quantity of electrical energy is supplied to a heater within the cryostat, causing a small increase in the temperature of the sample. The temperature is measured with high accuracy using a platinum resistance thermometer before and after the energy input.

-

Heat Capacity Calculation: The heat capacity of the sample at a given temperature is calculated from the amount of energy supplied and the resulting temperature change, after correcting for the heat capacity of the cryostat itself.

-

Entropy Determination: By measuring the heat capacity at a series of temperatures starting from near absolute zero, the standard entropy of the substance can be calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature (e.g., 298.15 K). The contributions from any phase transitions (e.g., melting) are also measured and included in the total entropy.

Visualization of Thermochemical Relationships

The following diagram illustrates the logical flow and relationship between key thermochemical properties of this compound.

A Technical Guide to 3-Methyl-1,2-butadiene: Properties, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyl-1,2-butadiene, also known as 1,1-dimethylallene. This document includes its molecular formula, molecular weight, and a summary of its key physicochemical and spectroscopic data. Experimental methodologies for the synthesis of related compounds are also discussed, providing a basis for its preparation in a laboratory setting.

Core Molecular Information

This compound is a colorless and flammable liquid.[1] Its fundamental molecular properties are summarized below.

| Identifier | Value | Reference |

| Chemical Formula | C₅H₈ | [2][3] |

| Molecular Weight | 68.12 g/mol | [2][3][4] |

| IUPAC Name | 3-methylbuta-1,2-diene | [2] |

| Synonyms | 1,1-Dimethylallene | [5] |

| CAS Number | 598-25-4 | [2] |

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in the following table, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Boiling Point | 40-41 °C | [3][4] |

| Melting Point | -148 °C | [4] |

| Density | 0.694 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.419 | [3][4] |

| Vapor Pressure | 6.87 psi (20 °C) | [4] |

| Flash Point | -12 °C (closed cup) | [4] |

| Solubility | Soluble in ether, benzene, acetone, ethanol. | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following sections provide an overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows two main signals:

| Assignment | Chemical Shift (ppm) |

| =CH₂ | 4.509 |

| -CH₃ | 1.677 |

Reference for ¹H NMR data.[6]

Infrared (IR) Spectroscopy

The vibrational spectrum of this compound has been studied in both gaseous and crystalline states. The fundamental vibrations have been assigned based on depolarization ratios, vapor-phase band contours, and relative band intensities.[7][8] The far-infrared spectrum of solid this compound has also been recorded.[7]

Mass Spectrometry

The mass spectrum of this compound shows a top peak at m/z 68, with the second and third highest peaks at m/z 53 and 67, respectively.[2]

Experimental Protocols: Synthesis of Substituted Butadienes

While this compound is commercially available, an understanding of its synthesis can be valuable. A general and practical two-step procedure for preparing 2-substituted 1,3-butadienes, which can be adapted for the synthesis of related structures, is described below.[9]

Step 1: Copper-Catalyzed Sₙ2' Substitution

This step involves the reaction of a Grignard reagent with a commercially available starting material, 1,4-dibromo-2-butene, in the presence of a copper catalyst. This reaction typically proceeds via an Sₙ2' substitution to form a 3-alkyl-4-bromo-1-butene intermediate.[9]

Step 2: Dehydrohalogenation

The second step is the dehydrohalogenation of the 3-alkyl-4-bromo-1-butene intermediate. This elimination reaction yields the final 2-substituted 1,3-diene product.[9] This two-step process generally provides good yields, ranging from 51–72%.[10]

Logical Relationships

The following diagram illustrates the relationship between the structure of this compound and its fundamental molecular properties.

Caption: Relationship between structure, formula, and molecular weight.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C5H8 | CID 11714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound 97 598-25-4 [sigmaaldrich.com]

- 5. This compound [stenutz.eu]

- 6. This compound(598-25-4) 1H NMR spectrum [chemicalbook.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and History of 3-Methyl-1,2-butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1,2-butadiene, also known as 1,1-dimethylallene, is a member of the allene (B1206475) class of organic compounds, which are characterized by a carbon atom connected to two other carbon atoms by double bonds. This guide provides a comprehensive overview of the discovery and history of this compound, including its early synthesis and the key scientific developments that have shaped our understanding of this molecule. The document details its physicochemical properties, provides an exemplary experimental protocol for its synthesis, and includes spectroscopic data for its characterization.

Introduction: The Emergence of Allene Chemistry

The study of allenes, hydrocarbons containing the C=C=C functional group, dates back to the late 19th century. For many years, these compounds were considered chemical curiosities, believed to be synthetically challenging and highly reactive.[1] The first synthesis of an allene, penta-2,3-dienedioic acid (glutinic acid), was achieved by Burton and Pechmann in 1887, though its correct structure was not confirmed until 1954.[1] A significant advancement in allene chemistry came from the pioneering work of the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s. His research on the isomerization of alkynes laid the groundwork for the synthesis of various substituted allenes.[2][3]

Discovery and Early History of this compound

While the exact first synthesis of this compound is not definitively documented in readily available historical records, its study is evident in the mid-20th century. A notable early investigation was published in 1960 by Johnson et al., which detailed the acid-catalyzed rearrangement of this compound to isoprene.[4] This study indicates that the compound was known and accessible to researchers by this time. The synthesis of this compound is closely linked to the broader development of methods for preparing substituted allenes, particularly through the rearrangement of acetylenic compounds, a field heavily influenced by the work of Favorskii.

One of the common historical routes to synthesize terminal allenes like this compound involves the treatment of propargyl halides with organometallic reagents or the rearrangement of propargyl alcohols. The Favorskii reaction, involving the base-catalyzed reaction of an alkyne with a carbonyl group, produces propargyl alcohols which can then be converted to allenes.[2] Specifically, 2-methyl-3-butyn-2-ol (B105114), a readily available tertiary propargyl alcohol, serves as a key precursor for the synthesis of this compound.

Physicochemical Properties

This compound is a colorless and highly flammable liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 3-methylbuta-1,2-diene | [5] |

| Synonyms | 1,1-Dimethylallene, as-Dimethylallene | [6] |

| CAS Number | 598-25-4 | [6] |

| Molecular Formula | C₅H₈ | [6] |

| Molecular Weight | 68.12 g/mol | [6] |

| Appearance | Colorless to almost colorless liquid | [1] |

| Density | 0.694 g/mL at 25 °C | [6] |

| Melting Point | -148 °C | [6] |

| Boiling Point | 40-41 °C | [6] |

| Refractive Index (n20/D) | 1.419 | [6] |

| Vapor Pressure | 6.87 psi (47.4 kPa) at 20 °C | |

| Flash Point | -12 °C | [1] |

| Solubility | Soluble in ether, benzene, acetone, and ethanol. | [1] |

Experimental Protocol: Synthesis of this compound

A common and illustrative laboratory-scale synthesis of this compound involves the dehydration of 2-methyl-3-butyn-2-ol. The following protocol is a representative example of this transformation.

Reaction: Dehydration of 2-Methyl-3-butyn-2-ol

(CH₃)₂C(OH)C≡CH → (CH₃)₂C=C=CH₂ + H₂O

Materials and Equipment:

-

2-Methyl-3-butyn-2-ol

-

Anhydrous copper(II) sulfate (B86663) (or other suitable dehydrating agent)

-

Distillation apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Receiving flask (cooled in an ice bath)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Setup: Assemble a distillation apparatus. Place a magnetic stir bar and 2-methyl-3-butyn-2-ol into the round-bottom flask. Add a catalytic amount of a dehydrating agent, such as anhydrous copper(II) sulfate.

-

Dehydration and Distillation: Gently heat the mixture using a heating mantle. The this compound will form and, due to its low boiling point (40-41 °C), will distill over.

-

Collection: Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation.

-

Purification: The collected distillate may contain some unreacted starting material and water. To purify, wash the distillate with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Final Distillation: Decant the dried liquid into a clean distillation apparatus and perform a final fractional distillation, collecting the fraction boiling at 40-41 °C.

Safety Precautions: this compound is highly flammable. All operations should be carried out in a well-ventilated fume hood, away from any sources of ignition. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the allene functional group. A strong, sharp peak is typically observed around 1950 cm⁻¹ corresponding to the asymmetric C=C=C stretching vibration. The C-H stretching vibrations of the sp² hybridized carbons appear above 3000 cm⁻¹, while those of the methyl groups (sp³ hybridized carbons) appear just below 3000 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-